molecular formula C10H10ClNO B1598304 1-Acetyl-6-chloroindoline CAS No. 68748-67-4

1-Acetyl-6-chloroindoline

Cat. No.: B1598304
CAS No.: 68748-67-4
M. Wt: 195.64 g/mol
InChI Key: XFRSLHFDUNREPH-UHFFFAOYSA-N
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Description

1-Acetyl-6-chloroindoline is an organic compound with the molecular formula C10H10ClNO. It belongs to the class of indoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an acetyl group at the first position and a chlorine atom at the sixth position of the indoline ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-6-chloroindoline can be synthesized through various methods. One common approach involves the reaction of 6-chloroindoline with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-chloroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-6-chloroindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-6-chloroindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

  • 1-Acetyl-6-aminoindoline
  • 1-Acetyl-6-bromoindoline
  • 1-Acetyl-6-fluoroindoline

Comparison: 1-Acetyl-6-chloroindoline is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(6-chloro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRSLHFDUNREPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404003
Record name 1-Acetyl-6-chloroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68748-67-4
Record name 1-Acetyl-6-chloroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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